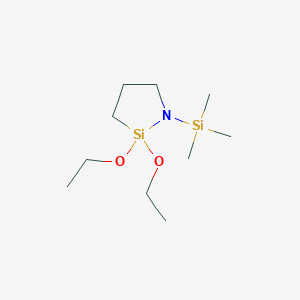
Acide 3-nitroaniline-4-sulfonique
Vue d'ensemble
Description
“Benzenesulfonic acid, 4-amino-2-nitro-” is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .
Synthesis Analysis
The synthesis of benzenesulfonic acid derivatives involves the reaction of various carboxylic acids with thionyl chloride to produce acid chlorides. These are then reacted with a range of sulfonic anilines to give functionalized amides . The synthesis of p-amino-m-nitro-benzenesulfonic acid involves acetylation and nitration reactions .Molecular Structure Analysis
The molecular structure of “Benzenesulfonic acid, 4-amino-2-nitro-” can be represented by the formula: C6H7NO3S . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .Physical And Chemical Properties Analysis
“Benzenesulfonic acid, 4-amino-2-nitro-” is a colorless to slightly reddish crystalline powder . It has a molecular weight of 173.190 . It is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Applications De Recherche Scientifique
Recherche en sciences de la vie
L'acide 3-nitroaniline-4-sulfonique est utilisé dans divers domaines de la recherche en sciences de la vie . Il peut être utilisé en biologie cellulaire, en génomique et en protéomique . Ce composé peut être utilisé pour équiper les laboratoires de sciences de la vie avec les produits, l'équipement et les fournitures nécessaires à la recherche dans ces domaines .
Recherche en science des matériaux
Ce composé est également utilisé dans la recherche en science des matériaux . Il est utilisé dans la synthèse de nouveaux matériaux et l'étude de leurs propriétés .
Recherche en synthèse chimique
L'this compound joue un rôle important dans la recherche en synthèse chimique . Il est utilisé dans la synthèse de colorants azoïques, qui contiennent un groupe azo qui relie les noyaux aromatiques, formant ainsi un système étendu de liaisons multiples conjuguées . Ce composé est également utilisé dans la réduction catalytique des nitroanilines .
Recherche en chromatographie
Ce composé est utilisé dans la recherche en chromatographie . Il est utilisé dans le développement de nouvelles méthodes et techniques en chromatographie .
Recherche analytique
L'this compound est utilisé dans la recherche analytique . Il est utilisé dans le développement de nouvelles méthodes et techniques analytiques .
Recherche en génomique
Ce composé est utilisé dans la recherche en génomique . Il est utilisé dans le développement de nouvelles méthodes et techniques en génomique .
Recherche en protéomique
L'this compound est utilisé dans la recherche en protéomique . Il est utilisé dans le développement de nouvelles méthodes et techniques en protéomique .
Recherche en biologie cellulaire
Ce composé est utilisé dans la recherche en biologie cellulaire . Il est utilisé dans le développement de nouvelles méthodes et techniques en biologie cellulaire .
Mécanisme D'action
Target of Action
Nitroanilines, a class of compounds to which 3-Nitroaniline-4-sulfonic Acid belongs, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets, but the specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of nitroanilines generally involves interactions with biological molecules through processes such as nucleophilic substitution and reduction . The nitro group (-NO2) is electron-withdrawing, which can influence the compound’s reactivity.
Biochemical Pathways
Nitroanilines can participate in various biochemical pathways, particularly those involving redox reactions. For example, the reduction of nitroarenes is a common reaction in biochemical pathways involving nitroanilines .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nitroanilines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence these properties .
Result of Action
The molecular and cellular effects of nitroanilines can vary widely depending on their exact structure and the biological system in which they are acting. Some nitroanilines have been found to have antimicrobial activity .
Action Environment
The action, efficacy, and stability of nitroanilines can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMGCJDUZADKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061046 | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-24-3 | |
| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-nitrobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 712-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrosulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2-NITROBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V4WYA72Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)











